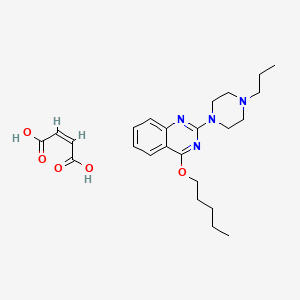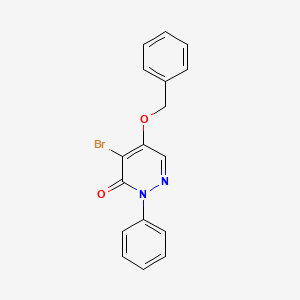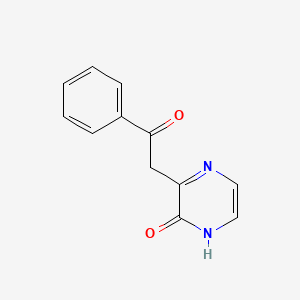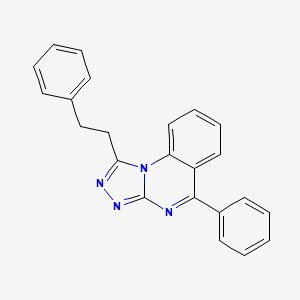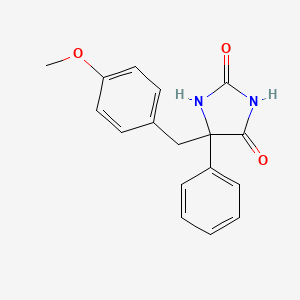
2-Butoxy-4-methyl-3-methylideneoxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxy-4-methyl-3-methylenetetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by its unique structure, which includes a butoxy group, a methyl group, and a methylene group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4-methyl-3-methylenetetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-methylenetetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of 2-butoxy-4-methyl-3-methylenetetrahydrofuran may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-butoxy-4-methyl-3-methylenetetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.
Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated tetrahydrofuran derivatives.
Substitution: Various ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
2-butoxy-4-methyl-3-methylenetetrahydrofuran has several scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-butoxy-4-methyl-3-methylenetetrahydrofuran involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyltetrahydrofuran: A similar compound with a methyl group attached to the tetrahydrofuran ring.
2-butoxyethanol: An ether with a butoxy group attached to an ethylene glycol backbone.
Uniqueness
2-butoxy-4-methyl-3-methylenetetrahydrofuran is unique due to its combination of functional groups, which provide it with distinct reactivity and properties
Eigenschaften
CAS-Nummer |
93423-62-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-butoxy-4-methyl-3-methylideneoxolane |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-11-10-9(3)8(2)7-12-10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
SVJFSTVJBQSCHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1C(=C)C(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



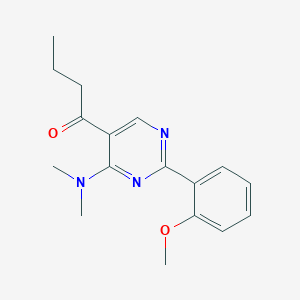
![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)

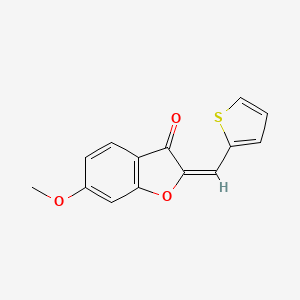
![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)


![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
